molecular formula C6H13NO B2928449 2-Amino-2-(1-methylcyclopropyl)ethan-1-ol CAS No. 2172590-87-1

2-Amino-2-(1-methylcyclopropyl)ethan-1-ol

Cat. No. B2928449
CAS RN: 2172590-87-1
M. Wt: 115.176
InChI Key: NWUXLSPUTVHNAP-UHFFFAOYSA-N
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Description

“2-Amino-2-(1-methylcyclopropyl)ethan-1-ol” is a chemical compound with the molecular formula C6H13NO . It has a molecular weight of 115.17 . The IUPAC name for this compound is 2-(1-methylcyclopropyl)ethan-1-ol . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “2-Amino-2-(1-methylcyclopropyl)ethan-1-ol” is 1S/C6H12O/c1-6(2-3-6)4-5-7/h7H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“2-Amino-2-(1-methylcyclopropyl)ethan-1-ol” is a liquid at room temperature . The compound has a molecular weight of 115.17 .

Scientific Research Applications

Carbon Capture and Sequestration

2-Amino-2-(1-methylcyclopropyl)ethan-1-ol: could be used in carbon capture technologies. Similar to AMP, it may serve as a sorbent for CO2, potentially encapsulated within materials like silicon dioxide to enhance efficiency in cold environments . Its unique structure might provide advantages in terms of sorption capacity and energy requirements for regeneration.

Nanotechnology

The compound could be functionalized with nanoparticles to enhance the performance of nanofluids in CO2 capture, as seen with AMP solutions . This application could lead to advancements in nanoscale CO2 scrubbing technologies.

Safety And Hazards

The compound has been assigned the GHS pictograms GHS02 and GHS07, indicating that it is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-2-(1-methylcyclopropyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(2-3-6)5(7)4-8/h5,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUXLSPUTVHNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(1-methylcyclopropyl)ethan-1-ol

CAS RN

2172590-87-1
Record name 2-amino-2-(1-methylcyclopropyl)ethan-1-ol
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